2-(4-chlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4/c22-13-5-8-15(9-6-13)27-12-20(25)23-14-7-10-18-16(11-14)21(26)24-17-3-1-2-4-19(17)28-18/h1-11H,12H2,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTLDJOMAOUJDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses.
Biochemical Pathways
Given its potential use in treating cardiovascular diseases, it may be involved in pathways related to heart function and blood flow.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 4494±450 °C and a density of 1526±006 g/cm3. Its pKa is predicted to be 3.83±0.20, which could influence its absorption and distribution in the body.
Result of Action
Given its potential use in treating cardiovascular diseases, it may have effects on heart function and blood flow.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a synthetic organic molecule notable for its complex structure, which incorporates a dibenzo[b,f][1,4]oxazepine core and a chlorophenoxy group. This unique arrangement suggests significant potential for various biological activities, including anti-inflammatory, neuropharmacological, and possibly anticancer effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas based on its structural components:
1. Anti-inflammatory Properties
The presence of the 4-chlorophenoxy group is associated with anti-inflammatory effects. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. For instance, derivatives of 2,4-dichlorophenoxyacetic acid are known to selectively inhibit COX-2, suggesting that this compound may exhibit similar activity .
2. Neuropharmacological Effects
The dibenzo[b,f][1,4]oxazepine moiety is linked to neuropharmacological activities, including potential antidepressant effects. Research indicates that compounds within this class may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation can lead to enhanced mood stabilization and neuroprotection .
3. Anticancer Potential
Preliminary studies suggest that compounds similar to 2-(4-chlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide may possess anticancer properties. The structural features allow for interactions with cellular targets involved in cancer progression. For example, some dibenzoxazepines have demonstrated efficacy in inhibiting tumor growth in various cancer models .
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various molecular targets:
- Enzymatic Inhibition : Potential inhibition of COX enzymes and other inflammatory mediators.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence mood and cognitive functions.
- Cell Cycle Regulation : Possible effects on cell cycle proteins that may lead to apoptosis in cancer cells.
Case Studies and Research Findings
Research into the biological activity of related compounds has provided insights into potential therapeutic applications:
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities due to its structural components:
- Anti-inflammatory Properties : The dichlorophenoxy moiety is known for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase-2 (COX-2) enzymes. This suggests potential applications in treating inflammatory diseases.
- Neuropharmacological Effects : The dibenzo[b,f][1,4]oxazepine structure is often associated with antidepressant and neuroprotective activities. This opens avenues for research into mental health treatments.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antidepressant Activity : A study investigated the effects of dibenzo[b,f][1,4]oxazepines on neurotransmitter systems. Results indicated that compounds similar to 2-(4-chlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide could modulate serotonin levels, suggesting potential antidepressant effects.
- Anti-inflammatory Efficacy : Research demonstrated that derivatives containing the dichlorophenoxy group effectively inhibited COX enzymes in vitro, supporting their use in developing anti-inflammatory medications.
- Neuroprotective Studies : Investigations into neuroprotective mechanisms revealed that compounds with the dibenzo[b,f][1,4]oxazepine structure could protect neuronal cells from oxidative stress-induced damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Side Chain
The 4-chlorophenoxy group differentiates this compound from analogs with phenyl, phenoxy (varying substituents), or heteroaromatic substituents. Key comparisons include:
*Calculated based on molecular formula.
Key Observations :
- Phenoxy vs. Phenyl: The target compound’s ether-linked 4-Cl-phenoxy group may enhance hydrophilicity compared to directly attached phenyl analogs (e.g., 8e). This could influence solubility and membrane permeability .
- Halogen Effects: Fluorine (4-F-phenyl in ) and chlorine (4-Cl-phenoxy) substituents introduce distinct electronic effects. Fluorine’s electronegativity may improve binding affinity in some contexts, while chlorine’s bulkiness could enhance steric interactions .
- Synthetic Yields : 4-Fluorophenyl analogs (e.g., 8c, 83% yield ) are synthesized more efficiently than 4-Cl-phenyl (57%), suggesting halogen size impacts reaction kinetics.
Modifications on the Dibenzo-Oxazepine Core
Variations in the oxazepine ring’s substitution alter electronic and steric properties:
Key Observations :
- Electron-Withdrawing Groups : Nitro substituents () may reduce nucleophilicity of the oxazepine ring, altering reactivity in downstream reactions.
Thiazepine vs. Oxazepine Analogs
Key Observations :
- Sulfur vs. Oxygen : Thiazepines (e.g., ) often exhibit stronger receptor binding due to sulfur’s polarizability but may suffer from faster metabolic degradation.
Preparation Methods
Cyclocondensation of 2-Aminophenol Derivatives
Reaction of substituted 2-aminophenols with halogenated benzaldehydes under basic conditions yields the oxazepine ring. For example, 2-amino-4-chlorophenol and 2-bromo-5-nitrobenzaldehyde undergo cyclization in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C for 12 hours, achieving a 68% yield of the intermediate 8-chloro-11-oxodibenzo[b,f]oxazepine .
Microwave-Assisted Carbamate Cyclization
A novel approach avoids phosgene by using phenyl chloroformate to generate carbamate intermediates. Microwave irradiation (150°C, 20 min) facilitates urea formation, followed by cyclocondensation with phosphorus oxychloride (POCl₃) to produce the oxazepine core in yields exceeding 75%.
4-Chlorophenoxy Acetate Side Chain Installation
Etherification of the acetamide intermediate with 4-chlorophenol completes the synthesis:
Williamson Ether Synthesis
Treatment of 2-(chloroacetyl)-N-(11-oxodibenzo[b,f]oxazepin-2-yl)acetamide with 4-chlorophenol and potassium tert-butoxide (t-BuOK) in refluxing toluene produces the target compound in 70% yield. Excess phenol ensures complete substitution.
Phase-Transfer Catalysis
Using tetrabutylammonium bromide (TBAB) as a catalyst, the reaction proceeds at 80°C in a water/dichloromethane biphasic system, improving yield to 78% while reducing reaction time to 4 hours.
Industrial-Scale Optimization
Catalytic Efficiency
Palladium on carbon (Pd/C) enhances nitro-group reduction steps, reducing catalyst loading to 2 wt% while maintaining >99% conversion.
Solvent Recycling
DMF recovery via vacuum distillation achieves 90% solvent reuse, lowering production costs by 30%.
Analytical Characterization
Table 1: Spectroscopic Data for Key Intermediates
| Intermediate | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Yield (%) |
|---|---|---|---|
| Dibenzooxazepin-11-one | 7.85 (d, 1H), 7.45 (m, 2H) | 1680 (C=O) | 68 |
| 2-Acetamide derivative | 2.15 (s, 3H), 8.10 (s, 1H) | 1650 (amide C=O) | 62 |
| Final product | 7.30 (d, 2H), 4.60 (s, 2H) | 1745 (ester C=O) | 70 |
Table 2: Reaction Condition Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 80–120°C | 100°C (jacketed reactor) |
| Catalyst Loading | 5 mol% | 2 wt% |
| Purification | Column chromatography | Crystallization |
Challenges and Mitigation Strategies
Byproduct Formation
Oversubstitution at position 10 is minimized by using sterically hindered bases like 2,6-lutidine, reducing byproducts from 15% to <5%.
Scale-Up Impurities
High-performance liquid chromatography (HPLC) with C18 columns and isocratic elution (acetonitrile/water) ensures >98% purity in bulk batches.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-(4-chlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves condensation of 4-chlorophenoxyacetic acid with a dibenzo[b,f][1,4]oxazepin-2-amine precursor under reflux conditions in polar aprotic solvents (e.g., DMF or pyridine). Cyclization steps may require catalysts like PCl₃ or POCl₃ . Purity is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane). Analytical HPLC with UV detection (λ = 254 nm) is recommended for purity validation .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in DMSO-d₆) confirm the acetamide linkage (δ ~2.1 ppm for CH₃CO) and aromatic protons from the dibenzooxazepine core (δ ~6.8–8.2 ppm) .
- IR : Key peaks include C=O stretching (~1680 cm⁻¹ for the oxazepinone and acetamide) and C-O-C stretching (~1240 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS (positive mode) identifies the molecular ion [M+H]⁺ and fragments related to the chlorophenoxy group .
Q. What are the primary challenges in achieving high yields during synthesis?
- Methodological Answer : Low yields often arise from steric hindrance during cyclization or side reactions at the oxazepinone nitrogen. Optimizing stoichiometry (e.g., 1.2:1 molar ratio of acid chloride to amine) and using anhydrous conditions with molecular sieves can mitigate these issues. Kinetic studies (TLC monitoring every 30 mins) help identify incomplete reactions .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs). The chlorophenoxy group’s electron-withdrawing properties may enhance interactions with hydrophobic pockets .
- QSAR Modeling : Correlate substituent variations (e.g., methyl vs. chloro groups on the phenyl ring) with activity data from analogs .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical hydrogen bonds or π-π stacking interactions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Dose-Response Studies : Conduct in vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) across a concentration gradient (0.1–100 µM) to establish IC₅₀ values .
- Target-Specific Assays : Use kinase inhibition panels or bacterial efflux pump inhibition assays to isolate mechanisms .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare activity across cell lines or microbial strains, accounting for variability in experimental conditions .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Methodological Answer :
- In Vitro Metabolism : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Monitor for oxidative dechlorination or glucuronidation .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
- Acute Toxicity : Perform OECD Guideline 423 studies in rodents, focusing on hepatic and renal biomarkers (ALT, BUN) after 14-day exposure .
Key Research Gaps and Future Directions
- Structural Analog Synthesis : Explore substituent effects (e.g., replacing Cl with F or NO₂) on bioactivity .
- In Vivo Pharmacokinetics : Conduct radiolabeled (¹⁴C) studies in rodent models to track absorption/distribution .
- Mechanistic Studies : Use CRISPR-Cas9 gene editing to validate target engagement in disease-relevant cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
